5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine typically involves the reaction of 4-fluoroaniline with 2-chloronicotinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the production rate and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield naphthyridine derivatives with different substituents.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in the treatment of other diseases.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have comparable biological activities.
Indole Derivatives: Indole compounds also exhibit a range of biological activities and are used in similar research applications.
Uniqueness
5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H8ClFN2 |
---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H8ClFN2/c15-14-11-5-6-12(18-13(11)7-8-17-14)9-1-3-10(16)4-2-9/h1-8H |
InChI Key |
XLPZGSZJOVXAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C(=NC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.